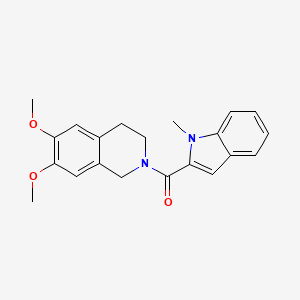

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-methyl-1H-indol-2-yl)methanone

Description

This compound features a methanone bridge linking a 6,7-dimethoxy-3,4-dihydroisoquinoline core to a 1-methylindole moiety. The dihydroisoquinoline scaffold is notable for its presence in bioactive molecules, particularly in alkaloids and synthetic derivatives with neurological or anticancer activities .

Properties

IUPAC Name |

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(1-methylindol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-22-17-7-5-4-6-15(17)10-18(22)21(24)23-9-8-14-11-19(25-2)20(26-3)12-16(14)13-23/h4-7,10-12H,8-9,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLPCZUSQCLHKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-methyl-1H-indol-2-yl)methanone is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by its IUPAC name and molecular formula:

- IUPAC Name : this compound

- Molecular Formula : C19H20N2O3

- Molecular Weight : 320.38 g/mol

The compound features a dihydroisoquinoline moiety linked to an indole ring through a methanone group, which may contribute to its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

1. Anticancer Properties

Studies have demonstrated that derivatives of isoquinoline compounds possess anticancer activity. For instance, derivatives similar to this compound have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways .

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. Isoquinoline derivatives have been reported to exhibit protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. In vitro studies have shown that these compounds can enhance neuronal survival under stress conditions .

3. Receptor Binding Affinity

Research into the binding affinity of related compounds for sigma receptors (Sig-1R and Sig-2R) indicates that they may play a role in modulating neurotransmitter systems and could be beneficial in treating psychiatric disorders. For example, one study reported that a similar compound had nanomolar affinity for Sig receptors, suggesting potential applications in neuropharmacology .

Case Study 1: Tumor Imaging with Radiolabeled Compounds

A study utilized a radiolabeled derivative of the compound for positron emission tomography (PET) imaging in mice with mammary adenocarcinoma. The results indicated significant uptake in tumor tissues, suggesting that the compound could serve as an effective imaging agent for tumors expressing specific sigma receptors .

Case Study 2: Neuroprotective Mechanisms

Another study explored the neuroprotective effects of isoquinoline derivatives in models of oxidative stress. The results showed that these compounds could significantly reduce cell death and improve mitochondrial function in neuronal cells subjected to oxidative stress .

Data Table: Biological Activities of Related Compounds

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Scaffold and Substituent Variations

The target compound shares the 6,7-dimethoxy-3,4-dihydroisoquinoline core with several analogs but differs in the methanone-linked substituent:

- 1,4-Phenylenebis[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone] (): A dimeric analog with two dihydroisoquinoline units connected via a phenylene bridge. This structural duplication increases molecular weight (MW: ~692 g/mol) and rigidity, likely reducing solubility compared to the monomeric target compound .

- The fluorine atom may enhance metabolic stability .

- 2,2-Dimethylpropan-1-one derivatives (): The dimethylpropanone group adds steric bulk, which could hinder interactions with enzymes or receptors compared to the planar indole moiety in the target compound .

Table 1: Structural Comparison of Key Analogs

Physicochemical Properties

NMR Spectral Data

The target compound’s indole and methoxy groups are expected to produce distinct NMR signals:

- 1H-NMR: Methoxy protons (δ ~3.8–4.0 ppm), dihydroisoquinoline methylene (δ ~2.5–3.5 ppm), and indole aromatic protons (δ ~6.5–7.5 ppm).

- Comparison with : A related ethanone derivative (1-(4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone) shows methoxy signals at δ 3.74–3.90 ppm and aromatic protons at δ 6.47–6.82 ppm, consistent with the target’s electronic environment .

Lipophilicity and Solubility

- The target compound’s calculated logP (~3.2) is higher than phenyl analogs (logP ~2.8) due to the indole’s hydrophobic character but lower than dimeric derivatives (logP >4.0) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.